Melk-IN-1

Description

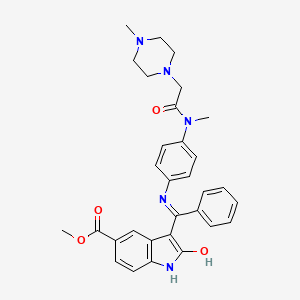

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-19-22(31(39)40-3)9-14-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMRJNBUWJTLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=C(C=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Melk-IN-1: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its overexpression in a multitude of cancers and its critical role in tumorigenesis, cancer progression, and resistance to therapy.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of Melk-IN-1, a representative small molecule inhibitor of MELK, in cancer cells. It details the downstream signaling pathways affected by this compound, its cellular consequences, and presents relevant quantitative data and experimental protocols.

Introduction to MELK in Cancer

MELK is a serine/threonine protein kinase belonging to the AMP-activated protein kinase (AMPK) family.[3] It is highly conserved and plays a pivotal role in various cellular processes, including cell cycle regulation, proliferation, apoptosis, and stem cell maintenance.[2][5][6] While its expression is low in normal differentiated tissues, MELK is significantly upregulated in numerous cancers, including breast, brain, colon, and lung cancer, often correlating with poor prognosis.[2][4][6] This differential expression pattern makes MELK an attractive target for cancer-specific therapies.[6]

This compound: A Potent and Selective MELK Inhibitor

This compound is a small molecule inhibitor designed to selectively bind to the ATP-binding site of the MELK kinase domain, effectively blocking its catalytic activity.[1] By inhibiting the kinase function of MELK, this compound disrupts the phosphorylation of downstream substrates, leading to a cascade of anti-tumor effects.[1] Some MELK inhibitors, such as MELK-T1, not only inhibit the kinase but also trigger the rapid, proteasome-dependent degradation of the MELK protein, leading to a more sustained suppression of its activity.[7][8]

Mechanism of Action of this compound

The anti-cancer effects of this compound are multifaceted, stemming from its ability to disrupt several key cellular processes that are hijacked by cancer cells for their growth and survival.

Cell Cycle Arrest

MELK is a crucial regulator of cell cycle progression, particularly at the G2/M transition.[6] It is involved in the phosphorylation and activation of key mitotic regulators.[2][6] Inhibition of MELK by this compound leads to cell cycle arrest, preventing cancer cells from completing cell division.[1] This effect is often mediated through the disruption of the FOXM1 signaling pathway.[2][6]

Induction of Apoptosis

By inhibiting MELK, this compound can induce programmed cell death, or apoptosis, in cancer cells.[1] This can occur through multiple mechanisms, including the activation of the p53 tumor suppressor pathway.[2][7] MELK has been shown to phosphorylate and regulate p53, and its inhibition can lead to p53 activation and subsequent apoptosis.[2][7] Additionally, MELK phosphorylates and activates the pro-apoptotic protein ASK1, suggesting another pathway for apoptosis induction upon MELK inhibition.[2][5]

Abrogation of DNA Damage Tolerance

Cancer cells often exhibit increased replication stress and rely on mechanisms to tolerate DNA damage. MELK plays a role in disabling critical cell-cycle checkpoints and reducing replication stress, thereby promoting DNA damage tolerance.[7][8] Treatment with MELK inhibitors like this compound can activate the ATM-mediated DNA damage response (DDR).[7] This leads to the phosphorylation of downstream targets such as CHK2 and p53, an increase in γH2A.X foci (a marker of DNA double-strand breaks), and an accumulation of stalled replication forks.[7] This heightened sensitivity to DNA damage can synergize with DNA-damaging chemotherapies and radiation therapy.[1][8]

Inhibition of Cancer Stem Cell Properties

MELK is implicated in the maintenance and survival of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[6] Inhibition of MELK has been shown to reduce mammosphere formation efficiency, a key in vitro assay for CSC activity.[6]

Downstream Signaling Pathways Affected by this compound

The inhibitory effects of this compound cascade through several critical signaling pathways that are often dysregulated in cancer.

Caption: MELK Signaling Pathways and the inhibitory action of this compound.

The Del-1/MELK Axis

Recent studies have identified that MELK can act downstream of Developmental endothelial locus-1 (Del-1).[9][10] Knockdown of Del-1 has been shown to significantly decrease MELK expression, suggesting a regulatory relationship that can be targeted in cancers where Del-1 is overexpressed, such as triple-negative breast cancer (TNBC).[9][10]

FOXM1 Transcription Factor Network

Forkhead Box M1 (FOXM1) is a key transcription factor that regulates the expression of genes essential for G2/M progression.[2][6] MELK forms a protein complex with FOXM1 and phosphorylates it, which enhances its transcriptional activity.[2][5] This leads to the upregulation of mitotic regulators like CDC25B, Aurora B, and Survivin.[5] this compound, by inhibiting MELK, prevents the phosphorylation and activation of FOXM1, leading to the downregulation of these critical cell cycle genes.[8]

p53 and Apoptosis Signaling

MELK can directly phosphorylate the Ser15 residue on the p53 tumor suppressor protein, thereby stimulating its activity and promoting apoptosis under certain cellular contexts.[2] However, in many cancer cells, the overall effect of MELK overexpression is pro-survival. Inhibition of MELK by this compound can reactivate p53-mediated apoptotic pathways.[7] Furthermore, MELK phosphorylates and activates Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn can activate JNK and p38 kinases, leading to apoptosis.[2][5]

Other Key Downstream Targets

-

ZPR9: MELK phosphorylates the zinc finger-like protein 9 (ZPR9), causing its nuclear accumulation where it can interact with other transcription factors.[5]

-

CDC25B: As a target of the MELK-FOXM1 axis, the protein-tyrosine phosphatase CDC25B is crucial for activating CDK1 and triggering mitosis.[5]

-

NF-κB and Wnt/β-catenin Pathways: MELK has been shown to regulate these critical oncogenic pathways, contributing to tumor growth and progression.[5][6]

Quantitative Data on the Effects of MELK Inhibition

The efficacy of MELK inhibitors has been quantified in numerous preclinical studies. The following tables summarize representative data.

Table 1: In Vitro Efficacy of MELK Inhibitors in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |

| OTSSP167 | Triple-Negative Breast Cancer | MDA-MB-231 | Mammosphere Formation | Efficiency | Significant reduction (p=0.0049) | [6] |

| OTSSP167 | Triple-Negative Breast Cancer | MDA-MB-468 | MTT Assay | Cell Proliferation | Significant inhibition (p<0.001) | [10] |

| MELK-T1 | Breast Cancer | MCF-7 | Kinase Assay | IC50 | 37 nM | [8] |

| OTSSP167 | Gastric Cancer | MKN45-R (5-Fu resistant) | CCK-8 Assay | IC50 of 5-Fu | Decreased upon MELK knockdown | [11] |

Table 2: In Vivo Efficacy of MELK Inhibitors in Xenograft Models

| Compound | Cancer Type | Animal Model | Effect | Reference |

| OTSSP167 | Breast Cancer | Xenograft | Significant tumor shrinkage | [1] |

| OTSSP167 | Glioblastoma | Xenograft | Sensitization to radiation therapy | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to this compound's mechanism of action.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells through a basement membrane extract.

-

Chamber Rehydration: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Seed 5 x 10^4 cells in serum-free medium containing this compound or vehicle control into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several microscopic fields.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MELK, p-FOXM1, p-p53, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: General experimental workflow for evaluating the efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for a wide range of cancers by targeting the multifaceted roles of MELK in tumor biology. Its mechanism of action, centered on the induction of cell cycle arrest, apoptosis, and sensitization to DNA damaging agents, provides a strong rationale for its continued development. Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies to overcome potential resistance mechanisms, and further elucidating the complex signaling networks regulated by MELK in different cancer contexts. The development of potent and selective MELK inhibitors like this compound holds the potential to offer a novel and effective treatment modality for patients with cancers that are dependent on MELK for their survival and progression.

References

- 1. What are MELK inhibitors and how do they work? [synapse.patsnap.com]

- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MELK in tumor cells and tumor microenvironment: from function and mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. portlandpress.com [portlandpress.com]

- 8. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of MELK as a downstream of Del-1 and druggable targets in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Upregulation of MELK promotes chemoresistance and induces macrophage M2 polarization via CSF-1/JAK2/STAT3 pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Melk-IN-1 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Maternal embryonic leucine zipper kinase (MELK) has emerged as a promising therapeutic target in TNBC owing to its overexpression and critical role in tumor progression, metastasis, and therapy resistance. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of Melk-IN-1 (also known as OTSSP167), a potent and selective inhibitor of MELK, in TNBC. We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide comprehensive experimental protocols for relevant assays, and visualize the associated signaling pathways.

Introduction to MELK in Triple-Negative Breast Cancer

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is highly expressed in various malignancies, including TNBC, while its expression in normal adult tissues is minimal.[1] High MELK expression in TNBC correlates with poor prognosis, increased metastasis, and resistance to conventional therapies.[2] MELK is implicated in several key cellular processes that drive tumorigenesis, including cell cycle regulation, maintenance of cancer stem cells (CSCs), and promotion of the epithelial-to-mesenchymal transition (EMT).[2] These multifaceted roles position MELK as an attractive target for therapeutic intervention in this aggressive breast cancer subtype.

This compound (OTSSP167): A Targeted Inhibitor of MELK

This compound, also known as OTSSP167, is a small-molecule inhibitor that demonstrates high potency and selectivity for MELK.[3] Preclinical studies have consistently shown that OTSSP167 exhibits significant anti-tumor activity in TNBC models by suppressing cell growth, inducing apoptosis, and enhancing the efficacy of chemotherapy and radiation.[1]

Quantitative Preclinical Data for this compound in TNBC

The efficacy of this compound has been quantified in numerous preclinical studies using various TNBC cell lines and animal models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of this compound (OTSSP167) in TNBC Cell Lines

| Cell Line | Subtype | IC50 (nM) | Assay Type | Reference |

| MDA-MB-231 | Claudin-low | ~20 | MTS Assay | |

| SUM-159 | Claudin-low | ~50 | MTS Assay | |

| BT-549 | Mesenchymal-like | Not explicitly stated, but sensitive | Not specified | [4] |

Table 2: In Vivo Efficacy of this compound (OTSSP167) in TNBC Xenograft Models

| Model | Treatment | Tumor Growth Inhibition | Reference |

| 4T1 murine TNBC xenograft | 10 mg/kg/day | Significant suppression | [2] |

| MDA-MB-231 xenograft | Not specified | Significant reduction in tumor growth | [3] |

Mechanism of Action of this compound in TNBC

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. A primary mechanism involves the inhibition of the MELK-FOXM1 signaling axis. MELK is known to phosphorylate and activate the transcription factor FOXM1, which in turn promotes the expression of genes essential for cell cycle progression and mitosis, such as CDC25B, Aurora B, and Survivin. By inhibiting MELK, this compound disrupts this cascade, leading to cell cycle arrest and apoptosis.

Furthermore, MELK inhibition has been shown to impact the p53 pathway. In TNBC cells with mutant p53, OTSSP167 can lead to the destabilization of the mutant p50 protein.[4] Additionally, MELK inhibition can induce the production of reactive oxygen species (ROS), which can contribute to its cytotoxic effects.

Signaling Pathway Diagrams

Caption: Simplified MELK signaling pathway in TNBC and points of inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of MELK inhibitors in TNBC research.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on TNBC cell lines and calculate the IC50 value.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, SUM-159)

-

Complete growth medium

-

96-well plates

-

This compound (OTSSP167)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

Objective: To analyze the expression levels of MELK and downstream signaling proteins in TNBC cells following treatment with this compound.

Materials:

-

TNBC cell lines

-

This compound (OTSSP167)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-FOXM1, anti-p-FOXM1, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat TNBC cells with this compound at the desired concentrations for the specified time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mammosphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of TNBC cancer stem cells.

Materials:

-

TNBC cell lines

-

This compound (OTSSP167)

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Microscope

Procedure:

-

Prepare a single-cell suspension of TNBC cells.

-

Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or vehicle control.

-

Incubate the plates for 7-10 days to allow for mammosphere formation.

-

Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.

-

Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.

Matrigel Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of TNBC cells.

Materials:

-

TNBC cell lines

-

This compound (OTSSP167)

-

Transwell inserts with 8 µm pore size

-

Matrigel

-

Serum-free medium

-

Complete medium (chemoattractant)

-

Cotton swabs

-

Crystal violet stain

-

Microscope

Procedure:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend TNBC cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

TNBC Xenograft Mouse Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

TNBC cell lines (e.g., MDA-MB-231 or 4T1)

-

Matrigel

-

This compound (OTSSP167)

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of TNBC cells and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the efficacy of this compound in TNBC.

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of this compound as a targeted therapy for triple-negative breast cancer. Its ability to inhibit key oncogenic pathways, suppress cancer stem cell properties, and inhibit tumor growth in vivo highlights its therapeutic potential. Future research should focus on identifying predictive biomarkers of response to this compound, exploring combination therapies to overcome potential resistance mechanisms, and advancing its clinical development for the treatment of TNBC. A phase I clinical trial of OTSSP167 in patients with advanced solid tumors, including breast cancer, has been initiated, and the results are eagerly awaited.

References

- 1. Maternal Embryonic Leucine Zipper Kinase (MELK) as a Promising Therapeutic Target in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]

Melk-IN-1: A Comprehensive Technical Guide on its Cell Cycle Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that has emerged as a significant target in oncology due to its overexpression in a multitude of human cancers and its correlation with poor patient prognosis. This technical guide provides an in-depth analysis of Melk-IN-1, a potent and selective inhibitor of MELK, with a specific focus on its effects on the cell cycle. This document details the mechanism of action of this compound, presents quantitative data on its impact on cell cycle distribution, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows involved.

Introduction to MELK and its Role in the Cell Cycle

Maternal embryonic leucine zipper kinase (MELK) is a key regulator of various cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[1][2] Its expression is tightly regulated during the cell cycle, peaking at the G2/M phase.[3] In numerous cancers, MELK is aberrantly overexpressed, contributing to uncontrolled cell division and tumor growth.[1] MELK exerts its influence on the cell cycle through the phosphorylation of a variety of substrate proteins, thereby modulating critical cell cycle checkpoints.[3]

This compound (OTS167): A Potent MELK Inhibitor

This compound, also known as OTS167, is a highly potent and ATP-competitive small molecule inhibitor of MELK, with an IC50 value of 0.41 nM.[4] Its primary mechanism of action is the direct inhibition of the kinase activity of MELK, which in turn disrupts the downstream signaling pathways that are dependent on MELK for their activation.[4] This inhibition has been shown to lead to cell cycle arrest and apoptosis in cancer cells that are reliant on MELK for their survival and proliferation.[1]

Quantitative Effects of this compound on Cell Cycle Distribution

The inhibition of MELK by this compound (OTS167) leads to a significant perturbation of the cell cycle in various cancer cell lines. A notable effect is the induction of cell cycle arrest, primarily at the G1/S or G2/M transition, depending on the cellular context.

Table 1: IC50 Values of OTS167 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 |

| A549 | Lung Cancer | 6.7[4] |

| T47D | Breast Cancer | 4.3[4] |

| DU4475 | Breast Cancer | 2.3[4] |

| 22Rv1 | Prostate Cancer | 6.0[4] |

| HT1197 | Bladder Cancer | 97[4] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | 9.3 - 60 |

Table 2: Effect of MELK Inhibition on Cell Cycle Distribution in Bladder Cancer Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 45.3% | 35.1% | 19.6% |

| MELK siRNA | 68.7% | 18.2% | 13.1% |

| OTS167 (20 nM) | 65.4% | 20.5% | 14.1% |

Data derived from a study on bladder cancer cells, demonstrating a significant increase in the G1 population upon MELK inhibition, indicative of a G1/S phase arrest.[3][5] In other cancer types, such as T-cell acute lymphoblastic leukemia, treatment with OTS167 has been shown to increase the percentage of cells in the G2/M phase.[1]

Key Signaling Pathways Modulated by this compound

This compound-mediated inhibition of MELK affects critical signaling pathways that regulate cell cycle progression. Two of the most well-characterized pathways are the ATM/CHK2/p53 pathway and the FOXM1 signaling axis.

The ATM/CHK2/p53 Pathway

Inhibition of MELK has been shown to activate the DNA damage response pathway involving ATM, CHK2, and p53.[3][5] This leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin D1/CDK2 complexes, ultimately causing a G1/S cell cycle arrest.[3][5]

Caption: MELK Inhibition Activates the ATM/CHK2/p53 Pathway.

The FOXM1 Signaling Pathway

Forkhead box protein M1 (FOXM1) is a key transcription factor that regulates the expression of genes essential for G2/M progression.[6] MELK directly interacts with and phosphorylates FOXM1, leading to its activation.[7] Inhibition of MELK by this compound prevents the phosphorylation and activation of FOXM1, resulting in the downregulation of its target genes and subsequent cell cycle arrest.

Caption: MELK-mediated FOXM1 Activation and its Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the cell cycle.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound (OTS167)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cancer cell lines treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer.

-

Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting changes in the expression of key cell cycle regulatory proteins.

Materials:

-

Cancer cell lines treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM, anti-p-CHK2, anti-p53, anti-p21, anti-Cyclin D1, anti-CDK2, anti-FOXM1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on the cell cycle.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a potent inhibitor of MELK that effectively induces cell cycle arrest in cancer cells. Its mechanism of action involves the disruption of key signaling pathways, including the ATM/CHK2/p53 and FOXM1 pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating MELK as a therapeutic target in oncology. Further research into the nuanced effects of this compound across different cancer types will continue to elucidate its full therapeutic potential.

References

- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of MELK produces potential anti-tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MELK-dependent FOXM1 phosphorylation is essential for proliferation of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MELK Inhibition on Apoptosis and Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its overexpression in a variety of cancers and its crucial roles in cell cycle progression, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the effects of MELK inhibition on these fundamental cellular processes. We consolidate quantitative data from preclinical studies on specific MELK inhibitors, detail the experimental protocols for key assays, and visualize the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a pivotal role in tumorigenesis.[1] Its expression is significantly upregulated in numerous cancer types, including glioblastoma, breast cancer, and bladder cancer, while remaining low in most normal adult tissues.[1][2] High MELK expression often correlates with poor prognosis and resistance to therapy.[3] MELK is implicated in various cellular processes critical for cancer cell survival and proliferation, such as cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.[1]

The oncogenic functions of MELK have led to the development of small molecule inhibitors aimed at targeting its kinase activity. This guide focuses on the cellular consequences of MELK inhibition, with a particular emphasis on two key outcomes: the induction of apoptosis and the suppression of cell proliferation. We will examine the effects of specific MELK inhibitors, including OTS167 and a highly selective inhibitor designated as "8a", across different cancer cell lines.

Quantitative Impact of MELK Inhibition on Cell Proliferation and Apoptosis

The inhibition of MELK has been shown to significantly reduce cell viability and induce apoptosis in a dose-dependent manner across a range of cancer cell lines. The following tables summarize the quantitative data extracted from preclinical studies.

Table 1: IC50 Values of MELK Inhibitors on Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Citation |

| OTS167 | T24 | Bladder Cancer | 26.74 ± 0.13 nM | [2] |

| OTS167 | UMUC3 | Bladder Cancer | 34.88 ± 0.21 nM | [2] |

| OTS167 | U87, U251, A172, T98G, LN229, LN18 | Glioblastoma | 100 - 200 nM | [1] |

| 8a | HeLaS3 | Cervical Cancer | 1.9 µM ± 0.5 | [4] |

Table 2: Effect of MELK Inhibitor OTS167 on Cell Cycle Distribution in Glioblastoma Cells

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment with OTS167.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Citation |

| U87 | Control | 55.3 ± 2.5 | 35.1 ± 1.8 | 9.6 ± 1.2 | [5] |

| U87 | 50 nM OTS167 | 48.7 ± 2.1 | 25.4 ± 1.5 | 25.9 ± 1.9 | [5] |

| LN229 | Control | 60.1 ± 3.1 | 28.9 ± 2.2 | 11.0 ± 1.5 | [5] |

| LN229 | 50 nM OTS167 | 52.4 ± 2.8 | 19.7 ± 1.7 | 27.9 ± 2.3 | [5] |

Table 3: Induction of Apoptosis by MELK Inhibitor OTS167 in Triple-Negative Breast Cancer (TNBC) Cells

The data shows a dose-dependent increase in apoptosis as measured by an ELISA-based cell death detection assay.

| Cell Line | Treatment | Fold Increase in Apoptosis (vs. Control) | Citation |

| MDA-MB-468 | OTS167 (Dose-dependent) | Significant increase | [6] |

| HCC-1806 | OTS167 (Dose-dependent) | Most prominent increase | [6] |

Key Signaling Pathways Modulated by MELK Inhibition

MELK exerts its effects on cell proliferation and apoptosis through the modulation of several key signaling pathways. The inhibition of MELK disrupts these pathways, leading to anti-tumor effects.

The MELK-FOXM1 Axis

A critical downstream target of MELK is the transcription factor Forkhead Box M1 (FOXM1). MELK directly phosphorylates and activates FOXM1, which in turn promotes the expression of genes essential for cell cycle progression, particularly those involved in the G2/M transition.[2] Inhibition of MELK leads to the deactivation of FOXM1, resulting in cell cycle arrest and suppression of proliferation.

Caption: The MELK-FOXM1 signaling pathway and its inhibition.

The PI3K/AKT Pathway

MELK inhibition has also been shown to impact the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation.[2] Studies have demonstrated that treatment with MELK inhibitors can lead to a decrease in the phosphorylation of AKT, a key component of this pathway. The inactivation of AKT contributes to the anti-proliferative and pro-apoptotic effects of MELK inhibition.

Caption: The PI3K/AKT pathway is modulated by MELK inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be representative and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

MELK inhibitor (e.g., OTS167)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution

-

DMSO (for dissolving formazan crystals in MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

The next day, treat the cells with various concentrations of the MELK inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for cell viability assays (MTT/CCK-8).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

MELK inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the MELK inhibitor for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting

This technique is used to detect specific proteins in a sample and assess their expression levels.

Materials:

-

Cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-FOXM1, anti-p-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein expression levels.

Conclusion

The inhibition of MELK presents a promising therapeutic strategy for a variety of cancers. As demonstrated in this guide, targeting MELK effectively induces apoptosis and inhibits cell proliferation in cancer cells. The quantitative data and detailed protocols provided herein offer a valuable resource for researchers working to further elucidate the role of MELK in cancer and to develop novel anti-cancer therapies. The visualization of the key signaling pathways, including the MELK-FOXM1 and PI3K/AKT pathways, provides a framework for understanding the molecular mechanisms underlying the anti-tumor effects of MELK inhibitors. Further research is warranted to translate these preclinical findings into effective clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Melk-IN-1: A Deep Dive into Its Structural and Functional Landscape

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of Melk-IN-1, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The document delves into the structural characteristics, functional implications, and the intricate mechanism of action of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of oncology, particularly for aggressive malignancies such as triple-negative breast cancer (TNBC).

Structural Analysis: Unveiling the Binding Interaction

While a definitive co-crystal structure of this compound in complex with the MELK kinase domain is not publicly available, structure-guided design principles were instrumental in its development.[1] Analysis of the crystal structures of MELK in complex with other inhibitors, such as HTH-01-091, reveals key features of the ATP-binding pocket that are likely exploited by this compound.

The binding of these inhibitors is characterized by interactions with the hinge region of the kinase, a critical element for ATP binding. It is highly probable that this compound, as an ATP-competitive inhibitor, also forms hydrogen bonds with the backbone of residues in this hinge region. The indolinone scaffold of this compound likely occupies the hydrophobic pocket within the kinase domain, forming van der Waals interactions with surrounding nonpolar residues. Specific substitutions on the indolinone core would then be positioned to interact with solvent-exposed regions or other pockets within the active site, thereby enhancing potency and selectivity.

To visualize the logical relationship of a structure-guided drug design process that could have led to this compound, the following workflow is proposed:

Quantitative Analysis of Inhibitory Activity

This compound has demonstrated potent inhibitory activity against MELK kinase. The following table summarizes the key quantitative data reported for this compound and its closely related analog, compound 17.

| Parameter | Value | Reference |

| IC50 | 3 nM | [2] |

| Ki | 0.39 nM | [2] |

These subnanomolar values highlight the high potency of this compound, making it a valuable tool for studying MELK biology and a promising starting point for therapeutic development.

Functional Analysis: Elucidating the Cellular Impact

This compound exerts its biological effects through the direct inhibition of MELK kinase activity, leading to a cascade of downstream cellular events.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the MELK kinase domain and preventing the phosphorylation of its substrates.[1] This inhibition of catalytic activity disrupts the signaling pathways regulated by MELK, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on MELK for their survival and proliferation.[3]

Effects on Downstream Signaling Pathways

Inhibition of MELK by small molecules has been shown to trigger the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway. This leads to the phosphorylation of downstream effectors such as Checkpoint Kinase 2 (CHK2) and the tumor suppressor p53.[2] Activated p53 can then induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest. Furthermore, MELK inhibition has been linked to the downregulation of the oncogenic transcription factor FOXM1 and its target genes, which are crucial for mitotic progression.[2][4] A notable consequence of this compound activity is the suppression of the anti-apoptotic protein Mcl-1, which is often overexpressed in cancer and contributes to therapeutic resistance.[1]

The following diagram illustrates the proposed signaling pathway affected by this compound:

Cellular Effects

The functional consequences of MELK inhibition by this compound in cancer cells include:

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of TNBC cells, particularly those with high levels of MELK expression.[1]

-

Induction of Apoptosis: By suppressing the anti-apoptotic protein Mcl-1, this compound promotes programmed cell death in cancer cells.[1]

-

Cell Cycle Arrest: The activation of the ATM-p53-p21 axis and the downregulation of FOXM1 target genes contribute to a halt in cell cycle progression, preventing cancer cells from dividing.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant MELK.

Workflow:

Methodology:

-

Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Enzyme Addition: Add recombinant human MELK enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific MELK substrate if identified) and ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive detection methods).

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or phosphoric acid for phosphocellulose paper binding).

-

Signal Detection:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay (e.g., ADP-Glo™): Measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (WST-1 Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells in culture.

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for TNBC) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) in fresh culture medium.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by metabolically active cells.

-

Incubation with Reagent: Incubate the plates for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each concentration of this compound. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Western Blot Analysis for Mcl-1 Expression

This protocol is used to determine the effect of this compound on the protein levels of the anti-apoptotic protein Mcl-1.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the Mcl-1 signal to the loading control to determine the relative change in Mcl-1 expression upon treatment with this compound.

Conclusion

This compound is a highly potent and specific inhibitor of MELK kinase with significant potential for the development of targeted cancer therapies. Its ability to suppress the expression of the key anti-apoptotic protein Mcl-1 and induce cell cycle arrest and apoptosis in cancer cells underscores its therapeutic promise. The detailed structural insights, functional data, and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic utility of targeting MELK with inhibitors like this compound. Future research should focus on obtaining a co-crystal structure of this compound with MELK to rationalize its high potency and guide the design of next-generation inhibitors with improved pharmacological properties.

References

- 1. Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Melk-IN-1 in Targeting Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal embryonic leucine zipper kinase (MELK) has emerged as a critical regulator of tumorigenesis and is particularly implicated in the maintenance and proliferation of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the role of Melk-IN-1, a potent and selective MELK inhibitor, in targeting this resilient cell population. We will delve into the molecular mechanisms of this compound, its impact on key signaling pathways that govern CSC self-renewal and survival, and present quantitative data on its efficacy. Furthermore, this guide offers detailed experimental protocols for assays crucial to the investigation of MELK's function in cancer stem cells, alongside visual representations of the associated signaling networks and experimental workflows.

Introduction to MELK and Cancer Stem Cells

Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and therapeutic resistance. Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase, is highly expressed in various cancers and is correlated with poor prognosis.[1] MELK plays a pivotal role in cell cycle regulation, apoptosis, and the maintenance of an undifferentiated state, making it a compelling therapeutic target, particularly for the eradication of CSCs.[1]

This compound (also known as OTSSP167) is a small molecule inhibitor that demonstrates high potency and selectivity for MELK.[2] By inhibiting the kinase activity of MELK, this compound disrupts the downstream signaling cascades that are essential for CSC survival and proliferation.

Quantitative Analysis of this compound Efficacy

The inhibitory effect of this compound has been quantified across various cancer cell lines and specifically within cancer stem cell populations. The following tables summarize the key efficacy data.

| Cell Line | Cancer Type | This compound (OTSSP167) IC50 (nM) | Reference |

| A549 | Lung Cancer | 6.7 | [2] |

| T47D | Breast Cancer | 4.3 | [2] |

| DU4475 | Breast Cancer | 2.3 | [2] |

| 22Rv1 | Prostate Cancer | 6.0 | [2] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound across different cancer types.

| Cell Population (MDA-MB-231) | Treatment | Reduction in Mammosphere Formation Efficiency | p-value | Reference |

| Unsorted Cells | This compound (OTSSP167) | Significant | 0.0049 | [3][4][5] |

| ALDH+ Cancer Stem Cells | This compound (OTSSP167) | Significant | 0.0008 | [3][4][5] |

| CD44+/CD24- Cancer Stem Cells | This compound (OTSSP167) | Significant | 0.00282 | [3][4][5] |

Table 2: Effect of this compound on the Self-Renewal Capacity of Breast Cancer Stem Cells. Treatment with this compound significantly reduces the ability of cancer stem cell populations, identified by ALDH activity and CD44+/CD24- markers, to form mammospheres, a key indicator of self-renewal.

Signaling Pathways Modulated by this compound in Cancer Stem Cells

MELK exerts its influence on cancer stem cells through the modulation of several critical signaling pathways. This compound, by inhibiting MELK, effectively disrupts these pro-tumorigenic cascades.

The MELK/FOXM1 Axis

The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of cell cycle progression and is a key downstream target of MELK. MELK directly phosphorylates and activates FOXM1, leading to the transcription of genes essential for mitosis and cell proliferation.[6]

Interaction with the p53 Tumor Suppressor Pathway

MELK has a complex and context-dependent relationship with the p53 tumor suppressor. In some contexts, MELK can phosphorylate and stabilize p53.[2] However, in cancer stem cells, the inhibition of MELK often leads to the activation of p53-mediated apoptosis and cell cycle arrest, suggesting a role for MELK in suppressing p53's tumor-suppressive functions in this specific cell population.

Activation of the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in cancer. MELK has been shown to activate the NF-κB pathway, contributing to the pro-survival signaling in cancer cells, including CSCs.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the role of this compound in cancer stem cells.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

DMEM/F12 medium

-

B27 supplement

-

EGF (Epidermal Growth Factor)

-

bFGF (basic Fibroblast Growth Factor)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Ultra-low attachment plates

-

This compound (OTSSP167)

Procedure:

-

Culture cancer cells to 70-80% confluency.

-

Harvest cells using Trypsin-EDTA and resuspend in serum-free DMEM/F12 medium to create a single-cell suspension.

-

Count viable cells using a hemocytometer or automated cell counter.

-

Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium (DMEM/F12 supplemented with B27, EGF, bFGF, and Penicillin-Streptomycin).

-

Add this compound at desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.

-

Count the number of mammospheres (spherical, non-adherent cell clusters >50 µm in diameter) in each well using a microscope.

-

Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

Materials:

-

Cancer cell line of interest

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

This compound (OTSSP167)

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Pre-treat the cells with this compound or vehicle control for a specified time.

-

Seed the treated cells into the upper chamber of the transwell inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Count the number of stained, invaded cells in several microscopic fields.

-

Compare the number of invaded cells between the treatment and control groups.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the MELK signaling pathway.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the protein bands using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Conclusion

This compound represents a promising therapeutic agent for targeting cancer stem cells by inhibiting the critical functions of MELK. Its ability to disrupt key signaling pathways involved in CSC self-renewal, proliferation, and survival provides a strong rationale for its continued investigation in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of MELK's role in cancer and developing novel anti-cancer therapies.

References

- 1. MELK promotes melanoma growth by stimulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

Melk-IN-1's Interaction with Downstream Target FOXM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that has emerged as a significant target in oncology.[1] Overexpressed in a multitude of cancers, MELK is implicated in tumorigenesis, cancer progression, and the maintenance of cancer stem cells.[2] A key downstream effector of MELK is the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of mitotic progression. The interaction between MELK and FOXM1 is crucial for the proliferation of cancer cells, making the disruption of this pathway a promising therapeutic strategy.

This technical guide provides an in-depth overview of the interaction between MELK and its downstream target FOXM1, with a particular focus on the effects of MELK inhibitors. We will delve into the quantitative data derived from key experiments, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows. This document is intended to be a valuable resource for researchers and professionals involved in cancer biology and drug development.

The MELK-FOXM1 Signaling Axis

MELK directly interacts with and phosphorylates FOXM1, leading to its activation.[3] This phosphorylation event enhances FOXM1's transcriptional activity, resulting in the upregulation of a suite of genes essential for cell cycle progression, particularly during the G2/M phase. Key downstream targets of the MELK-FOXM1 axis include Polo-like kinase 1 (PLK1), Aurora B kinase, and Cyclin B1.[3] This signaling cascade is critical for the proliferation and maintenance of cancer stem-like cells, particularly in malignancies such as glioblastoma.[3]

Signaling Pathway Diagram

References

Understanding the Oncogenic Properties of MELK Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant player in oncogenesis.[1][2] Initially identified for its role in embryonic development, subsequent research has revealed its aberrant overexpression in a wide array of human cancers, often correlating with poor prognosis and therapeutic resistance.[1][3][4] This technical guide provides an in-depth overview of the core oncogenic properties of MELK kinase, including its expression in various cancers, its role in key signaling pathways, and the methodologies used to investigate its function.

Data Presentation

MELK Expression in Human Cancers

MELK is frequently overexpressed at both the mRNA and protein levels in numerous malignancies.[1][3] This upregulation is often associated with more aggressive tumor phenotypes and worse patient outcomes.[1][4]

Table 1: MELK mRNA Expression in Various Cancer Types (TCGA Data)

| Cancer Type | Number of Tumor Samples (n) | Number of Normal Samples (n) | Fold Change (Tumor vs. Normal) | p-value |

| Breast Cancer (BRCA) | 1097 | 114 | > 4 | < 0.001 |

| Lung Adenocarcinoma (LUAD) | 517 | 59 | > 2 | < 0.001 |

| Glioblastoma Multiforme (GBM) | 156 | N/A | High Expression | N/A |

| Ovarian Cancer (OV) | 307 | N/A | High Expression | N/A |

| Pancreatic Adenocarcinoma (PAAD) | 179 | 4 | > 2 | < 0.01 |

| Colon Adenocarcinoma (COAD) | 478 | 41 | > 1.5 | < 0.01 |

Data is a representative summary compiled from various TCGA analyses. Actual values may vary based on the specific dataset and analysis methods.

Table 2: MELK Protein Expression in Breast Cancer Subtypes

| Breast Cancer Subtype | Number of Cases | MELK Protein Expression (IHC Score) |

| Basal-like | High | Significantly higher than other subtypes |

| Luminal A | Low | Low to moderate |

| Luminal B | Moderate | Moderate |

| HER2-enriched | Moderate to High | Variable, often elevated |

| Normal-like | Low | Low |

Based on immunohistochemistry (IHC) studies.[3][5]

Efficacy of MELK Inhibitors

The development of small molecule inhibitors targeting MELK has shown promise in preclinical studies. OTSSP167 is a potent and well-characterized MELK inhibitor.

Table 3: IC50 Values of OTSSP167 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | 6.7[6] |

| T47D | Breast Cancer | 4.3[6] |

| DU4475 | Breast Cancer | 2.3[6] |

| 22Rv1 | Prostate Cancer | 6.0[6] |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 12[7] |

| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | ~15[7] |

| IMR-32 | Neuroblastoma | 17[8] |

Experimental Protocols

Kinase Activity Assay

This protocol is for determining the in vitro kinase activity of MELK and for screening potential inhibitors.

Materials:

-

Recombinant human MELK protein

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (as required for the specific assay, e.g., ADP-Glo™ Kinase Assay)

-

Substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)

-

Test compounds (potential inhibitors)

-

96- or 384-well plates

-

Plate reader capable of luminescence or radioactivity detection

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant MELK protein, and the substrate in each well of the plate.

-

Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a reagent that depletes remaining ATP).

-

Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.

-

Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

shRNA-Mediated Knockdown of MELK

This protocol describes the use of lentiviral particles to deliver short hairpin RNA (shRNA) to stably knock down MELK expression in cancer cell lines.

Materials:

-

Lentiviral vectors carrying shRNA targeting MELK and a non-targeting control shRNA.

-

Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

-

HEK293T cells for virus production.

-

Target cancer cell line.

-

Transfection reagent.

-

Polybrene.

-

Puromycin for selection.

-

Culture medium and supplements.

Procedure:

-

Virus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral particles can be concentrated by ultracentrifugation if necessary.

-

Transduction of Target Cells: Seed the target cancer cells in a 6-well plate.

-

On the following day, replace the medium with fresh medium containing polybrene (e.g., 8 µg/mL).

-

Add the viral supernatant to the cells at a desired multiplicity of infection (MOI).

-

Incubate the cells for 24-48 hours.

-

Replace the virus-containing medium with fresh medium containing puromycin to select for successfully transduced cells.

-

Expand the puromycin-resistant cells and validate the knockdown of MELK expression by Western blotting and/or qRT-PCR.

In Vivo Tumorigenesis Assay (Orthotopic Xenograft Model)

This protocol outlines the procedure for assessing the effect of MELK knockdown on tumor growth in an orthotopic mouse model of breast cancer.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG).

-

Cancer cell line with stable MELK knockdown (and control).

-

Matrigel.

-

Surgical instruments.

-

Anesthesia.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Harvest the cancer cells with MELK knockdown and the control cells. Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

-

Animal Preparation: Anesthetize the mice according to approved animal care protocols.

-

Orthotopic Injection: Make a small incision to expose the mammary fat pad. Inject 1 x 10^6 cells (in 100 µL volume) into the mammary fat pad. Suture the incision.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting to confirm MELK knockdown).

Signaling Pathways and Visualizations